a-(Methylamino)cyclohexaneacetic acid
Description
Contextualization within Cyclohexane-Derived Amino Acids
Cyclohexane-derived amino acids represent a significant class of conformationally constrained amino acids. The rigid cyclohexane (B81311) ring restricts the rotational freedom of the molecule compared to its linear counterparts. This structural feature is of considerable interest in medicinal chemistry and peptide design, as it can lead to more stable and specific interactions with biological targets. The incorporation of such amino acids into peptides can induce specific secondary structures, such as helices or turns. acs.org
Significance as a Synthetic Intermediate and Molecular Scaffold
While specific research on the direct applications of α-(Methylamino)cyclohexaneacetic acid is not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable synthetic intermediate and a molecular scaffold in drug discovery. N-methylated amino acids, for instance, are known to enhance the pharmacokinetic properties of peptide-based drugs by increasing their metabolic stability and membrane permeability. monash.edu The cyclohexane moiety, as mentioned, provides a rigid scaffold that can be functionalized to create a variety of molecular architectures for exploring structure-activity relationships (SAR) in drug development. acs.org
Chemical and Physical Properties
The fundamental properties of α-(Methylamino)cyclohexaneacetic acid are summarized in the table below. These properties are primarily computed from its chemical structure.
| Property | Value |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol nih.gov |
| IUPAC Name | 2-cyclohexyl-2-(methylamino)acetic acid nih.gov |
| CAS Number | 1218286-14-6 nih.gov |
| Computed XLogP3 | -0.5 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 3 nih.gov |
Note: The data in this table is based on computed values from chemical databases.
Synthesis and Research Findings
Direct and detailed research publications on the specific synthesis of α-(Methylamino)cyclohexaneacetic acid are limited. However, its synthesis can be inferred from established methods for the preparation of related N-methylated and α-substituted amino acids.
General synthetic strategies for N-methyl-α-amino acids often involve several key approaches acs.org:
Nucleophilic Substitution: One of the earliest methods involves the reaction of an α-bromo acid with methylamine (B109427). acs.org
N-methylation of Parent Amino Acids: This can be achieved through various methods, including reductive amination of the corresponding α-keto acid in the presence of methylamine or by direct alkylation of a protected amino acid. monash.edu A common method involves the use of sodium hydride and methyl iodide to N-methylate N-acyl or N-carbamoyl protected amino acids. monash.edu
For instance, the synthesis of related α-phenyl cycloalkanones has been reported through methods like the α-arylation of ketones. iau.ir While not a direct synthesis of the title compound, these methodologies for creating substituted cyclic carbonyl compounds could be adapted. A plausible route to α-(Methylamino)cyclohexaneacetic acid could involve the synthesis of a cyclohexyl-α-keto ester, followed by reductive amination with methylamine.
Research on related compounds highlights the utility of the cyclohexane scaffold. For example, derivatives of 1-(aminomethyl)cyclohexaneacetic acid, such as Gabapentin (B195806), are well-established pharmaceuticals. nih.gov Furthermore, the synthesis of novel bi- and tricyclic α-amino acids has been explored to create unique and conformationally defined building blocks for medicinal chemistry. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-2-(methylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSXCVMRXXJTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for α Methylamino Cyclohexaneacetic Acid
Classical Synthetic Routes and Adaptations
Classical routes to α-amino acids have been widely adapted for the synthesis of α-(Methylamino)cyclohexaneacetic acid. These methods typically generate a racemic mixture of the product, which can then be resolved if a single enantiomer is desired. The primary strategies involve the sequential or concerted introduction of the amino and carboxyl functionalities.
Amination strategies focus on the formation of the α-methylamino group on a pre-existing cyclohexaneacetic acid scaffold or a precursor. Key among these are the Strecker synthesis and reductive amination.
Strecker Synthesis: The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones. nih.govorganic-chemistry.org For the target molecule, a modified Strecker reaction using cyclohexanone as a starting material is a viable route. The reaction proceeds in three main steps:
Formation of an iminium ion from cyclohexanone and methylamine (B109427).
Addition of a cyanide source (e.g., sodium cyanide) to the iminium ion to form an α-(methylamino)cyclohexanenitrile.
Hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions, yielding the final product. rsc.org
This one-pot reaction is efficient for creating the core α-amino nitrile intermediate. chemrxiv.org The use of methylamine in place of ammonia directly installs the required N-methyl group. nih.gov
Reductive Amination: An alternative amination strategy is the reductive amination of an α-keto acid precursor, such as 2-oxo-cyclohexaneacetic acid. d-nb.infosemanticscholar.org This reaction involves two key steps:
Condensation of the ketone with methylamine to form a Schiff base (imine) intermediate.
Reduction of the imine in situ using a suitable reducing agent.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. thieme-connect.de Catalytic hydrogenation can also be employed for the reduction step. d-nb.info
| Method | Starting Material | Key Reagents | Intermediate | Product |
| Strecker Synthesis | Cyclohexanone | 1. Methylamine (CH₃NH₂) 2. Sodium Cyanide (NaCN) 3. Acid/Base (hydrolysis) | α-(Methylamino)cyclohexanenitrile | α-(Methylamino)cyclohexaneacetic acid |
| Reductive Amination | 2-Oxo-cyclohexaneacetic acid | 1. Methylamine (CH₃NH₂) 2. NaBH₃CN or H₂/Catalyst | Schiff Base (Imine) | α-(Methylamino)cyclohexaneacetic acid |
Carboxylation techniques introduce the acetic acid moiety onto a cyclohexane (B81311) ring that already bears the methylamino group. These methods often involve the formation of an organometallic reagent followed by quenching with carbon dioxide.
A plausible route begins with N-methylcyclohexylamine. This precursor can be converted into a nucleophilic species capable of attacking carbon dioxide. One common method involves the formation of a Grignard reagent, although this is not directly applicable to amines. A more suitable approach involves α-lithiation of a derivative. For example, the N-nitroso or N-formyl derivative of N-methylcyclohexylamine can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA), followed by reaction with CO₂ to form the carboxylic acid after a workup. nih.gov
Alternatively, the acetic acid side chain can be constructed via a nitrile intermediate. Starting from 1-chloro-N-methylcyclohexanamine, a nucleophilic substitution with sodium cyanide would yield the α-(methylamino)cyclohexanenitrile, the same intermediate as in the Strecker synthesis. Subsequent hydrolysis would then afford the final product.
| Method | Starting Material | Key Reagents | Intermediate | Product |
| Nitrile Hydrolysis | 1-Chloro-N-methylcyclohexanamine | 1. Sodium Cyanide (NaCN) 2. Acid/Base (hydrolysis) | α-(Methylamino)cyclohexanenitrile | α-(Methylamino)cyclohexaneacetic acid |
| Grignard-type Carboxylation | (Bromomethyl)cyclohexane | 1. Mg 2. CO₂ 3. H₃O⁺ | Grignard Reagent | Cyclohexaneacetic acid (precursor) |
Stereoselective Synthesis of Enantiopure α-(Methylamino)cyclohexaneacetic Acid
The biological activity of α-amino acids is often dependent on their absolute stereochemistry. Therefore, methods for the stereoselective synthesis of enantiopure α-(Methylamino)cyclohexaneacetic acid are of significant importance. These approaches utilize chiral auxiliaries, asymmetric catalysis, or enzymatic pathways to control the formation of the chiral center.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered.
For the synthesis of α-amino acids, auxiliaries such as Evans oxazolidinones and Schöllkopf bis-lactim ethers are commonly employed. A strategy adaptable to the target molecule could involve the alkylation of a chiral glycine enolate equivalent. For example, a chiral oxazolidinone derived from glycine can be deprotonated and then alkylated with a cyclohexyl halide. The bulky auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent N-methylation and cleavage of the auxiliary would yield the enantiopure product.
Another powerful approach utilizes pseudoephedrine as a chiral auxiliary. wikipedia.org When attached to a carboxylic acid, it can direct the diastereoselective alkylation of the α-position. While this is typically used for alkylation, adaptations could allow for the stereoselective introduction of the amino group.
| Chiral Auxiliary | Approach | Typical Diastereomeric Excess (d.e.) |
| Evans Oxazolidinone | Alkylation of a glycine-derived imide with a cyclohexyl electrophile. | >95% |
| Schöllkopf Bis-lactim Ether | Alkylation of a chiral glycine enolate with a cyclohexyl electrophile. | >95% |
| (R)-Phenylglycine Amide | Asymmetric Strecker reaction on cyclohexanone, followed by crystallization-induced asymmetric transformation. nih.gov | >99% |
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. york.ac.uk This approach is highly efficient and atom-economical.
Catalytic Asymmetric Strecker Reaction: The Strecker reaction can be rendered enantioselective by using a chiral catalyst that coordinates to the imine intermediate, directing the nucleophilic attack of cyanide to one face. organicreactions.orgacs.org Chiral thiourea or BINOL-derived catalysts have been successfully used for the asymmetric cyanation of N-aryl and N-alkyl imines, achieving high enantiomeric excesses. wikipedia.org Applying this to the imine formed from cyclohexanone and methylamine could provide a direct route to an enantiomerically enriched α-aminonitrile precursor. nih.gov
Catalytic Asymmetric Reductive Amination: Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral phosphine ligands, can be used for the asymmetric hydrogenation of imines or enamines. A prochiral enamine or imine derived from a 2-oxo-cyclohexaneacetic acid ester could be hydrogenated to produce the α-(Methylamino)cyclohexaneacetic acid ester with high enantioselectivity.
| Catalytic Method | Substrate | Catalyst Type | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Strecker Reaction | Imine of cyclohexanone and methylamine | Chiral Thiourea or BINOL-derived catalyst | 80-99% |
| Asymmetric Reductive Amination | Imine of 2-oxo-cyclohexaneacetic ester | Chiral Iridium or Rhodium complex | >90% |
| Phase-Transfer Catalysis | Glycinate Schiff base | Chiral Quaternary Ammonium (B1175870) Salt | >90% |
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. semanticscholar.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Reductive Aminases (RedAms): Engineered reductive aminases have emerged as powerful biocatalysts for the synthesis of chiral amines from ketones. d-nb.infoacs.org A suitable RedAm could catalyze the direct reductive amination of 2-oxo-cyclohexaneacetic acid with methylamine, using a cofactor like NADPH. nih.gov The enzyme's chiral active site would ensure the formation of a single enantiomer of the final product.
Transaminases (TAs): Transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. While typically forming primary amines, engineered variants can accept N-methylated donors or be used in cascades. A potential route involves the transamination of 2-oxo-cyclohexaneacetic acid to form α-aminocyclohexaneacetic acid, which could then be selectively N-methylated.
Kinetic Resolution: If a racemic mixture of α-(Methylamino)cyclohexaneacetic acid or a precursor ester is synthesized, a lipase could be used for enzymatic kinetic resolution. The enzyme would selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. For example, Candida antarctica lipase B (CAL-B) is widely used for the resolution of amines and alcohols.
| Enzymatic Method | Substrate | Enzyme Class | Outcome |
| Asymmetric Reductive Amination | 2-Oxo-cyclohexaneacetic acid + Methylamine | Reductive Aminase (RedAm) | Direct synthesis of one enantiomer |
| Kinetic Resolution | Racemic α-(Methylamino)cyclohexaneacetic ester | Lipase | Separation of enantiomers |
| Asymmetric Hydrolysis | Racemic α-(Methylamino)cyclohexanenitrile | Nitrilase | Selective hydrolysis of one enantiomer to the acid |
Protecting Group Chemistry in the Synthesis of α-(Methylamino)cyclohexaneacetic Acid Derivatives
The successful synthesis of α-(Methylamino)cyclohexaneacetic acid and its derivatives is heavily reliant on the strategic application of protecting groups. These temporary modifications of the amine and carboxylic acid functionalities prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule.
Amine Protection Strategies
The secondary amine in α-(Methylamino)cyclohexaneacetic acid is a nucleophilic center that can readily participate in various reactions. To control its reactivity during synthesis, several protecting groups are commonly employed. The choice of protecting group is dictated by its stability under the reaction conditions of subsequent steps and the ease of its removal without affecting other sensitive functionalities.
Commonly used amine protecting groups include:
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a variety of conditions and its facile removal with mild acids, such as trifluoroacetic acid (TFA). It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another popular choice, offering stability to both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation, a method that is generally mild and selective.
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly valuable in peptide synthesis and other applications where orthogonality is required. It is stable to acidic conditions but can be readily cleaved by treatment with a mild base, such as piperidine (B6355638).
The selection of an appropriate amine protecting group is a critical step in the synthetic design, ensuring high yields and minimizing the formation of byproducts.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., Trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) |
Carboxylic Acid Protection Strategies
The carboxylic acid group in α-(Methylamino)cyclohexaneacetic acid must also be protected to prevent its interference in reactions targeting other parts of the molecule, such as modifications of the amine group. The most common strategy for carboxylic acid protection is its conversion to an ester.
Key ester protecting groups include:
Methyl and Ethyl Esters: These simple esters are readily formed by Fischer esterification and can be cleaved by acid- or base-catalyzed hydrolysis.
Benzyl Esters: Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenation, which is compatible with many other protecting groups.
tert-Butyl Esters: Similar to the Boc group for amines, tert-butyl esters are stable to many reagents but can be selectively cleaved under mild acidic conditions.
| Protecting Group | Formation Method | Cleavage Conditions |
| Methyl/Ethyl Ester | Fischer Esterification | Acid or base hydrolysis |
| Benzyl Ester | Benzyl alcohol, acid catalyst | Catalytic hydrogenation |
| tert-Butyl Ester | Isobutylene or tert-butyl alcohol | Mild acid (e.g., Trifluoroacetic acid) |
Novel Synthetic Pathways and Process Intensification Studies
Research into the synthesis of α-(Methylamino)cyclohexaneacetic acid and other N-methylated amino acids is ongoing, with a focus on developing more efficient, scalable, and environmentally friendly methods.
One promising approach is the application of the Strecker synthesis . This classic method for amino acid synthesis involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. masterorganicchemistry.comnih.govorganic-chemistry.orgwikipedia.org For the synthesis of α-(Methylamino)cyclohexaneacetic acid, a modified Strecker reaction could be envisioned using cyclohexanecarboxaldehyde, methylamine, and a cyanide source. wikipedia.org The subsequent hydrolysis of the α-(methylamino)cyclohexanenitrile intermediate would yield the desired product. The traditional Strecker synthesis often produces a racemic mixture of amino acids. wikipedia.org
Reductive amination represents another versatile strategy. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of α-(Methylamino)cyclohexaneacetic acid synthesis, cyclohexylglyoxylic acid could be reacted with methylamine to form an intermediate imine, which is then reduced to the final product. A variety of reducing agents can be employed, offering flexibility in reaction conditions.
Recent advancements in biocatalysis have opened up new avenues for the synthesis of N-methylated amino acids. The use of enzymes, such as N-methyl-L-amino acid dehydrogenases, offers the potential for highly stereoselective and environmentally benign production routes. nih.gov These enzymatic methods can operate under mild conditions and often exhibit high specificity, reducing the need for extensive protecting group manipulations and purification steps. nih.gov
Process intensification studies in the broader field of amino acid synthesis aim to improve the efficiency and sustainability of production. These studies often focus on the use of continuous flow reactors, which can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety. While specific process intensification studies for α-(Methylamino)cyclohexaneacetic acid are not widely reported, the principles and technologies being developed for other amino acid syntheses could be readily adapted. This includes the integration of reaction and separation steps to reduce unit operations and the development of more robust and recyclable catalysts.
The exploration of these novel pathways and the application of process intensification principles hold the key to developing more efficient and sustainable methods for the synthesis of α-(Methylamino)cyclohexaneacetic acid and other valuable N-methylated amino acids.
Chemical Modification and Analog Design of α Methylamino Cyclohexaneacetic Acid
Synthesis of N-Substituted Derivatives
The secondary amine of the methylamino group in α-(methylamino)cyclohexaneacetic acid is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's polarity, basicity, and steric profile. These modifications can be broadly categorized into alkylation and acylation reactions.
Alkylation and Acylation of the Methylamino Group
While direct N-alkylation of α-(methylamino)cyclohexaneacetic acid is a plausible synthetic route, the derivatization of the closely related primary amine in gabapentin (B195806) provides significant insights into potential acylation strategies. The amino group of gabapentin has been successfully acylated using various reagents, suggesting that similar transformations can be applied to the N-methylamino group of the title compound.
For instance, reactions of gabapentin with acid chlorides such as benzoyl chloride and sebacoyl chloride have been shown to produce the corresponding N-acyl derivatives. researchgate.netijastnet.com These reactions are typically carried out under solvent-free conditions, representing a green chemistry approach. ijastnet.com It is conceivable that α-(methylamino)cyclohexaneacetic acid would react in a similar fashion to yield N-acyl-N-methyl derivatives. Another approach involves the use of derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC-Cl), which is commonly used for the N-protection of amino acids. researchgate.net The formation of Schiff bases through condensation with various benzophenones and other carbonyl compounds has also been demonstrated with gabapentin, indicating another potential route for modifying the amino functionality. researchgate.net
| Acylating Agent | Resulting Derivative (from Gabapentin) | Reference |
| Benzoyl Chloride | N-Benzoylgabapentin | researchgate.netijastnet.com |
| Sebacoyl Chloride | N,N'-Sebacoyldigabapentin | ijastnet.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | N-FMOC-gabapentin | researchgate.net |
Conformationally Restricted N-Derivatives
Conformational restriction is a powerful strategy in medicinal chemistry to lock a molecule into a specific bioactive conformation. For α-(methylamino)cyclohexaneacetic acid, this can be achieved by creating cyclic structures involving the nitrogen atom. One notable intramolecular cyclization that occurs with gabapentin is the formation of a lactam, 2-aza-spiro iu.eduresearchgate.netdecan-3-one. researchgate.net This reaction proceeds via an intramolecular condensation between the amino group and the carboxylic acid. google.com While this is often considered a degradation pathway, the resulting spirocyclic lactam represents a conformationally restricted analog. It is plausible that α-(methylamino)cyclohexaneacetic acid could undergo a similar cyclization to form the corresponding N-methylated lactam.
Cyclohexane (B81311) Ring Modifications
The cyclohexane ring of α-(methylamino)cyclohexaneacetic acid provides a scaffold that can be modified to alter the spatial arrangement of the key functional groups. Modifications can include the introduction of substituents on the ring or the creation of more complex polycyclic systems.
Ring Substitution Patterns and Stereochemistry
The introduction of substituents onto the cyclohexane ring can influence the molecule's lipophilicity and its interaction with biological targets. Analogs of gabapentin have been synthesized with alkyl groups, such as methyl and ethyl, at various positions on the cyclohexane ring. google.com Examples include (1-aminomethyl-3-methylcyclohexyl)acetic acid. google.com These substitutions can introduce new chiral centers, leading to stereoisomers with potentially different biological activities.
The stereochemistry of the cyclohexane ring itself is an important consideration. In most crystal structures, the cyclohexane ring of gabapentin adopts a chair conformation. mdpi.com Theoretical studies have explored the conformational preferences of the gabapentin residue, revealing that the torsion angles are predominantly limited to gauche,gauche (g+g+/g-g-) conformations. nih.gov These conformational constraints are crucial for understanding how the molecule presents its functional groups in three-dimensional space.
Spirocyclic and Fused Ring Analogues
A more drastic modification of the cyclohexane scaffold involves the creation of spirocyclic or fused ring systems. This approach leads to highly conformationally restricted analogs. Several spirocyclic analogs of gabapentin have been synthesized and evaluated. researchgate.netnih.govcapes.gov.br A key example is the pyrrolidine (B122466) analogue (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid. researchgate.netnih.govcapes.gov.br The synthesis of such compounds demonstrates that the cyclohexane ring can be incorporated into more rigid bicyclic systems. Another example of creating a new ring system involves the intramolecular cyclization of gabapentin to form the spiro lactam 2-aza-spiro iu.eduresearchgate.netdecan-3-one, as mentioned previously. researchgate.net
| Type of Ring Modification | Example Compound | Reference |
| Ring Substitution | (1-aminomethyl-3-methylcyclohexyl) acetic acid | google.com |
| Spirocyclic Analogue | (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid | researchgate.netnih.govcapes.gov.br |
| Spiro Lactam | 2-aza-spiro iu.eduresearchgate.netdecan-3-one | researchgate.net |
Carboxylic Acid Moiety Derivatization
The carboxylic acid group of α-(methylamino)cyclohexaneacetic acid is another key site for chemical modification. Derivatization of this group can modulate the compound's acidity, polarity, and potential for prodrug strategies. Common derivatives include esters and amides.
The carboxylic acid of gabapentin has been converted to its methyl ester. iu.edu Furthermore, a patent describes the synthesis of the ethyl ester of gabapentin (GBP-OEt). google.com Amide derivatives have also been prepared, for example, by coupling gabapentin with the amino acid D-Leucine to form {1-[(2R-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-methyl]-cyclohexyl}-acetic acid. google.com The synthesis of amide and peptide bonds from carboxylic acids can be achieved through various coupling methods, including green chemistry approaches that avoid traditional coupling reagents. nih.gov Another innovative derivatization is the creation of a nitric oxide (NO)-releasing derivative of gabapentin, which showcases the potential for attaching other functionalities to the carboxylic acid group. nih.gov
| Derivative Type | Example Derivative (from Gabapentin) | Reference |
| Ester | Gabapentin methyl ester | iu.edu |
| Ester | Gabapentin ethyl ester (GBP-OEt) | google.com |
| Amide | {1-[(2R-tert-Butoxycarbonylamino-4-methyl-pentanoylamino)-methyl]-cyclohexyl}-acetic acid | google.com |
| Other | Nitric oxide (NO)-releasing derivative | nih.gov |
Ester and Amide Analogues
The synthesis of ester and amide analogues of α-(amino)cyclohexaneacetic acid derivatives is a common strategy to alter properties such as lipophilicity, metabolic stability, and cell permeability. While specific literature on the ester and amide analogues of α-(Methylamino)cyclohexaneacetic acid is not prevalent, the chemical principles are well-established through studies on structurally related compounds like gabapentin (1-(aminomethyl)cyclohexaneacetic acid).
Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the methyl or ethyl ester, respectively.
The formation of amide analogues typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.gov A variety of primary and secondary amines can be used to generate a diverse library of amide derivatives.
A general scheme for the synthesis of ester and amide derivatives is presented below:
General Synthesis of Ester and Amide Derivatives
| Derivative | Reagents and Conditions | Product |
| Ester | R'-OH, H+ (catalyst) | α-(Methylamino)cyclohexaneacetic acid ester |
| Amide | R'R''NH, Coupling Agent (e.g., DCC, EDC/HOBt) | α-(Methylamino)cyclohexaneacetic acid amide |
Note: R', R'' represent various alkyl or aryl substituents.
These modifications can serve as a basis for developing prodrugs or for fine-tuning the pharmacokinetic profile of the parent compound.
Bioisosteric Replacements
Bioisosteric replacement is a powerful tool in medicinal chemistry to improve the properties of a lead compound by substituting a functional group with another that has similar steric and electronic characteristics. For α-(Methylamino)cyclohexaneacetic acid, the primary target for bioisosteric replacement is the carboxylic acid group. This is often done to enhance oral bioavailability, improve blood-brain barrier penetration, or alter the pKa of the molecule.
Studies on the closely related compound gabapentin have explored several bioisosteric replacements for the carboxylic acid functionality. These replacements are highly relevant for the potential design of α-(Methylamino)cyclohexaneacetic acid analogues.
Common Bioisosteric Replacements for the Carboxylic Acid Group
| Bioisostere | Rationale for Replacement |
| Tetrazole | The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. It possesses a similar acidic pKa and can participate in similar ionic and hydrogen bonding interactions. |
| Hydroxamic Acid | Hydroxamic acids can act as mimics of carboxylic acids and are known to be effective chelators of metal ions, which can be relevant for certain biological targets. |
| Acylsulfonamide | Acylsulfonamides are another class of acidic functional groups that can serve as bioisosteres for carboxylic acids, offering different electronic and lipophilic properties. |
The synthesis of these bioisosteres would require multi-step synthetic sequences starting from a suitable precursor of α-(Methylamino)cyclohexaneacetic acid.
Peptide and Peptidomimetic Conjugation Strategies
The incorporation of non-natural amino acids like α-(Methylamino)cyclohexaneacetic acid into peptides is a strategy to create novel peptidomimetics with enhanced stability, conformational constraint, and potentially altered biological activity. Both solid-phase and solution-phase synthesis methods can be adapted for this purpose.
Solid-Phase Peptide Synthesis Incorporating α-(Methylamino)cyclohexaneacetic Acid
Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides in a stepwise manner on a solid support. To incorporate α-(Methylamino)cyclohexaneacetic acid into a peptide sequence using SPPS, it would first need to be appropriately protected. The secondary amine would require a suitable protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during peptide elongation.
The general workflow for incorporating Fmoc-protected α-(Methylamino)cyclohexaneacetic acid into a peptide chain via SPPS is as follows:
Resin Preparation: The C-terminal amino acid of the desired peptide is attached to a solid support (resin).
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed, typically with a base like piperidine (B6355638).
Coupling: The Fmoc-protected α-(Methylamino)cyclohexaneacetic acid is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine on the resin-bound peptide.
Washing: Excess reagents and byproducts are washed away.
Repeat: The deprotection and coupling steps are repeated with subsequent amino acids until the desired peptide sequence is assembled.
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
Studies on the incorporation of gabapentin, a structural analogue, into peptides have demonstrated the feasibility of this approach. These studies show that gabapentin can be successfully integrated into di-, tri-, and tetrapeptides. nih.govnih.gov The presence of the cyclohexane ring can impart significant conformational constraint on the resulting peptide. nih.gov
Key Reagents in SPPS for Non-Natural Amino Acids
| Reagent Type | Examples | Function |
| Resins | Wang resin, Rink amide resin | Solid support for peptide assembly. |
| Protecting Groups | Fmoc, Boc | Temporarily block the N-terminus to ensure controlled, stepwise elongation. |
| Coupling Reagents | HBTU, HATU, DIC/HOBt | Activate the carboxylic acid for amide bond formation. |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Cleave the completed peptide from the resin and remove side-chain protecting groups. |
Solution-Phase Coupling Reactions
Solution-phase peptide synthesis offers an alternative to SPPS, particularly for the synthesis of shorter peptides or for large-scale production. In this approach, the peptide is synthesized in a homogenous solution.
The coupling of α-(Methylamino)cyclohexaneacetic acid in solution phase would also require N-terminal protection (e.g., with Boc or Cbz group) and activation of its carboxylic acid. The activated acid would then be reacted with the free amino group of another amino acid or peptide ester in a suitable organic solvent. Purification after each step is typically required, often by chromatography or crystallization.
A general procedure for a solution-phase dipeptide synthesis involving α-(Methylamino)cyclohexaneacetic acid is outlined below:
Protection: The amino group of α-(Methylamino)cyclohexaneacetic acid is protected (e.g., as the Boc derivative).
Activation: The carboxylic acid of the protected α-(Methylamino)cyclohexaneacetic acid is activated with a coupling reagent.
Coupling: The activated species is reacted with the amino group of a C-terminally protected amino acid (e.g., an amino acid methyl ester).
Purification: The resulting dipeptide is purified.
Deprotection: The protecting groups can be selectively removed to allow for further chain elongation.
This method has been successfully used for the synthesis of gabapentin-containing peptides. nih.gov The choice between solid-phase and solution-phase synthesis depends on the desired length of the peptide, the scale of the synthesis, and the specific properties of the amino acids involved.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the connectivity and chemical environment of atoms within a molecule. For α-(Methylamino)cyclohexaneacetic acid, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR, Raman) provides a detailed picture of its structure.
NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For compounds like α-(Methylamino)cyclohexaneacetic acid, both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.
Detailed NMR data has been reported for a closely related derivative, N-[(1-1-methoxyformoyl-1'-methyl)cyclohexylmethyl] methacrylamide (B166291), which contains the core α-(Methylamino)cyclohexaneacetic acid structure as a methyl ester. sid.ir The chemical shifts observed in this derivative provide significant insight into the electronic environment of the core structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related monomer, specific proton signals can be assigned. sid.ir For instance, the protons of the cyclohexane (B81311) ring typically appear as a broad multiplet in the upfield region. The methyl group of the methylamino moiety would be expected to produce a singlet, while the protons of the acetic acid side chain would also exhibit characteristic shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbon of the acetic acid group, the quaternary carbon of the cyclohexane ring, and the various carbons within the cyclohexane ring itself. sid.ir
Interactive Data Table: Representative NMR Data for a Derivative Containing the α-(Methylamino)cyclohexaneacetic Acid Core
| Nucleus | Chemical Shift (δ) in ppm (in CDCl₃) | Assignment in Derivative |
| ¹H | 3.67 (s, 3H) | -CO₂CH₃ |
| ¹H | 3.31-3.32 (d, 2H) | -NH-CH₂- |
| ¹H | 2.31 (s, 2H) | -CH₂-C=O |
| ¹H | 1.96 (multiplet, 10H) | Cyclohexane ring protons |
| ¹³C | 173.8 | -CO₂CH₃ |
| ¹³C | 51.8 | -CO₂CH₃ |
| ¹³C | 46.54 | -NH-CH₂- |
| ¹³C | 42.4 | -CH₂-C=O |
| ¹³C | 38.1-21.6 | Cyclohexane ring carbons |
| Data derived from a related methacrylamide monomer. sid.ir |
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of a compound. nih.gov This technique provides unambiguous confirmation of the molecular formula. For α-(Methylamino)cyclohexaneacetic acid (C₉H₁₇NO₂), HRMS would yield a high-resolution mass measurement that corresponds to its calculated exact mass. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion. nih.gov The resulting fragmentation pattern offers valuable structural information, helping to confirm the connectivity of the methylamino and acetic acid groups to the cyclohexane ring. This is a standard procedure for the structural elucidation of novel compounds. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of α-(Methylamino)cyclohexaneacetic acid is expected to show characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid, while the C=O stretch would appear as a sharp, intense peak around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed in the 3300-3500 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-H stretching vibrations of the cyclohexane ring and methyl group would be prominent in the 2850-3000 cm⁻¹ region. nih.gov
Interactive Data Table: Expected Vibrational Frequencies for α-(Methylamino)cyclohexaneacetic Acid
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |
| N-H Stretch (Secondary Amine) | 3300-3500 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | IR |
| Data based on typical functional group frequencies. nih.gov |
X-ray Crystallography of α-(Methylamino)cyclohexaneacetic Acid and its Complexes
While specific crystallographic data for α-(Methylamino)cyclohexaneacetic acid is not widely published, the technique would be invaluable for understanding its solid-state structure. Such an analysis would confirm the chair conformation of the cyclohexane ring and detail the orientation of the methylamino and acetic acid substituents. Furthermore, the study of co-crystals or complexes could reveal intermolecular interactions, such as hydrogen bonding, which are crucial in molecular recognition and crystal packing. nih.gov
Chiroptical Studies and Optical Rotatory Dispersion (ORD)/Circular Dichroism (CD) Analysis
α-(Methylamino)cyclohexaneacetic acid is a chiral molecule due to the presence of a stereocenter at the α-carbon. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are sensitive to this chirality.
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. These techniques are particularly useful for determining the absolute configuration of chiral molecules and for studying conformational changes in solution. For α-(Methylamino)cyclohexaneacetic acid, ORD and CD spectra could provide a unique fingerprint corresponding to its specific enantiomeric form.
Computational Conformational Analysis
Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules like α-(Methylamino)cyclohexaneacetic acid. wustl.edu Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformations and to identify the most stable structures. frontiersin.org
A computational study of this molecule would likely begin with a systematic search of the potential energy surface to locate all low-energy conformers. frontiersin.org Key conformational variables include the ring-puckering of the cyclohexane moiety (which is expected to favor a chair conformation), and the torsional angles associated with the methylamino and acetic acid side chains. The results of such calculations can predict the most populated conformations in the gas phase or in solution (by using appropriate solvent models), providing insights that are complementary to experimental data from NMR or X-ray crystallography. nih.govresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing insights into the dynamic behavior and conformational flexibility of molecules like α-(Methylamino)cyclohexaneacetic acid. These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space accessible to the molecule under specific conditions of temperature, pressure, and solvent environment.
In a typical MD simulation of a cyclohexane derivative, the molecule is placed in a simulation box, often filled with solvent molecules to mimic physiological conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. Commonly used force fields for organic molecules include AMBER (Assisted Model Building with Energy Refinement) and MMFF (Merck Molecular Force Field). acs.org
For instance, a study on the drug Gabapentin (B195806) intercalated in a layered double hydroxide (B78521) simulated the system for a total of 1000 picoseconds (ps) with a time step of 0.5 femtoseconds (fs) at room temperature (298 K) using an NPT ensemble, which keeps the number of particles, pressure, and temperature constant. chemrevlett.com Such simulations can reveal the stability of different conformations, the pathways of conformational transitions, and the influence of the environment on the molecular structure.
A key aspect of the conformational analysis of α-(Methylamino)cyclohexaneacetic acid is the orientation of the methylamino and acetic acid substituents on the cyclohexane ring, which can exist in either axial or equatorial positions. MD simulations can quantify the relative populations of these conformers and the energy barriers between them. For Gabapentin, NMR studies have shown a ratio of approximately 0.27:0.73 for the axial to equatorial conformers, which is in close agreement with computational predictions. acs.org
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of a Cyclohexaneacetic Acid Derivative
| Parameter | Value | Reference |
| Force Field | AMBER, MMFFs | acs.org |
| Ensemble | NPT (Isothermal-Isobaric) | chemrevlett.com |
| Temperature | 298 K | chemrevlett.com |
| Simulation Time | 1000 ps | chemrevlett.com |
| Time Step | 0.5 fs | chemrevlett.com |
Quantum Chemical Calculations for Conformational Energy Landscapes
Quantum chemical calculations provide a more accurate description of the electronic structure and energetics of molecules compared to classical force fields. These methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the potential energy surface of a molecule, revealing the energies of different conformers and the transition states that connect them. acs.orgresearchgate.net
A comprehensive conformational search is typically the first step, often performed using faster molecular mechanics methods to generate a wide range of possible structures. acs.org These initial structures are then optimized using quantum chemical methods to find the local energy minima, which correspond to stable conformers. For Gabapentin, a deep search for stable conformations was carried out using molecular mechanics, which generated 98 structures within an energy range of 30 kJ/mol. acs.org These were subsequently optimized using quantum mechanics methods like B3LYP, MP2, and the double hybrid functional B2PLYP with the 6-311++G(d,p) basis set. acs.orgresearchgate.net
The results of these calculations for Gabapentin revealed the existence of multiple stable conformers, differing in the orientation of the functional groups and the puckering of the cyclohexane ring. acs.org Both axial and equatorial configurations of the substituents were identified, with the equatorial form being generally more predominant. acs.org The energy difference between the most stable axial and equatorial conformers of Gabapentin was found to be very small, on the order of a few kilojoules per mole, indicating that both conformations are likely to be populated at room temperature. acs.org
The conformational landscape of α-(Methylamino)cyclohexaneacetic acid is expected to be similarly complex, with the relative energies of the conformers being influenced by intramolecular hydrogen bonding between the methylamino and carboxylic acid groups, as well as steric interactions. Quantum chemical calculations can precisely quantify these interactions and provide a detailed picture of the conformational energy landscape.
Table 2: Representative Conformational Energy Data for Gabapentin (Illustrative for a Cyclohexaneacetic Acid Derivative)
| Conformer | Relative Energy (ΔE_ZPE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Reference |
| ax1 | 0.00 | 2.50 | acs.org |
| eq1 | 0.04 | 0.00 | acs.org |
| ax2 | 3.59 | 5.57 | acs.org |
| eq2 | 4.30 | 3.63 | acs.org |
| ax3 | 6.22 | 9.06 | acs.org |
| eq3 | 6.89 | 6.85 | acs.org |
Note: The energy values are provided for illustrative purposes based on the analysis of Gabapentin. ax denotes axial and eq denotes equatorial disposition of the substituent. The numbering refers to different rotational isomers.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of molecules. For a-(Methylamino)cyclohexaneacetic acid, these calculations can reveal details about its stability, reactivity, and the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
While specific FMO studies dedicated solely to this compound are not prevalent in the literature, analysis can be extrapolated from studies on its parent compound, gabapentin (B195806), and its derivatives. tsijournals.comnih.gov For gabapentin analogues, DFT calculations are used to determine the energies of these orbitals. tsijournals.com The HOMO is typically localized on regions with higher electron density, such as the amino and carboxyl groups, while the LUMO is distributed over the molecule, indicating sites susceptible to nucleophilic attack. The HOMO-LUMO gap provides insights into the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. tsijournals.com
Table 1: Representative Frontier Molecular Orbital Data for Gabapentin Analogues Note: This table presents hypothetical data based on typical findings for similar molecules, as specific values for this compound are not available in the cited literature.
| Computational Parameter | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | 2.1 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 8.6 | Energy difference indicating chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For cyclic amino acids like this compound, MEP analysis highlights the electronegative oxygen atoms of the carboxyl group as the most negative potential region (red), making them sites for electrophilic interaction and hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atoms of the secondary amine and the carboxylic acid proton show positive potential (blue), identifying them as sites for nucleophilic interaction and hydrogen bond donation. researchgate.netacs.org This analysis is crucial for understanding non-covalent interactions, such as those occurring in a protein binding site. readthedocs.ioembrapa.br Studies on gabapentin derivatives confirm that the MEP surface map is a key component in understanding their structure and potential interactions. tsijournals.comtsijournals.com
Molecular Docking and Ligand-Target Interaction Modeling (In Vitro/Computational Context)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is essential for drug discovery and for understanding the molecular basis of a ligand's biological activity.
The primary target for the parent compound, gabapentin, is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.govnih.gov Therefore, it is hypothesized that this compound would interact with the same or a similar binding site. Docking studies characterize this site by identifying key amino acid residues that form interactions with the ligand. For gabapentinoids, the binding pocket on the α2δ-1 subunit is known to accommodate the cyclic amino acid structure. nih.gov Key interactions typically involve hydrogen bonds between the ligand's carboxyl and amino groups and residues within the binding pocket, as well as van der Waals interactions involving the cyclohexane (B81311) ring. nih.gov The specificity of these interactions determines the binding affinity and selectivity of the ligand.
Computational docking programs can predict the binding affinity, often expressed as a binding energy (kcal/mol), and the specific binding pose of a ligand within a protein's active site. Lower binding energy values indicate a more stable and favorable interaction.
While specific docking results for this compound are not detailed in the available literature, studies on gabapentin and its complexes provide a framework for what to expect. nih.govresearchgate.net Docking simulations of gabapentin with the α2δ-1 subunit of VGCCs reveal the importance of its amino and acid functionalities in anchoring the molecule within the binding site. nih.gov It is computationally predicted that this compound would adopt a similar binding mode, with the methyl group on the amine potentially influencing the orientation and strength of the interaction compared to the primary amine of gabapentin.
Table 2: Representative Molecular Docking Data for Gabapentinoids Against the α2δ-1 Subunit of VGCCs Note: This table is illustrative, based on typical results for this class of compounds. Specific data for this compound is not available in the cited literature.
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Gabapentin | -6.8 | Arg217, Ser159, Tyr204 |
| Pregabalin | -7.1 | Arg217, Ser159, Glu221 |
| This compound | Not Available | Expected to interact with similar polar and aromatic residues. |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating molecular descriptors (numerical representations of chemical information) with observed activities or properties.
There are no specific QSAR or QSPR studies centered on this compound found in the public domain. However, the broader class of anticonvulsant compounds, which includes gabapentinoids, has been the subject of numerous QSAR analyses. nih.govnih.gov These studies typically involve a series of analogues to derive a model. mdpi.commdpi.com
A hypothetical QSAR study including this compound would involve calculating various molecular descriptors for it and a series of related compounds. These descriptors could include:
Topological descriptors: Describing atomic connectivity.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Such as dipole moment and orbital energies derived from quantum calculations.
Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.
These descriptors would then be correlated with an experimental measure of anticonvulsant activity (e.g., ED₅₀) to build a predictive model. nih.gov Such a model could then be used to estimate the activity of new, unsynthesized compounds and to identify the key structural features that contribute to the desired biological effect. nih.gov
Descriptor Calculation and Model Development
The foundation of many computational chemistry studies lies in the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties, from simple constitutional descriptors to complex quantum-chemical parameters. For a molecule such as α-(Methylamino)cyclohexaneacetic acid, a range of descriptors can be calculated to build quantitative structure-activity relationship (QSAR) models.
In studies of related cyclohexane derivatives, such as cyclohexane-1,3-dione derivatives, a variety of descriptors have been employed to develop QSAR models. nih.govacs.orgnih.gov These descriptors can be broadly categorized as:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the total connectivity index. nih.govnih.gov
Physicochemical Descriptors: These relate to the physical and chemical properties of the molecule. Important descriptors in this category include stretch-bend energy, the number of hydrogen bond acceptors, Connolly molecular area, and polar surface area. nih.govnih.gov
Electronic Descriptors: These are calculated using quantum mechanics and describe the electronic distribution within the molecule. Key electronic descriptors include the total energy, the energy of the highest occupied molecular orbital (HOMO), and the energy of the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov
The development of a robust QSAR model typically involves several steps. Initially, the 3D structure of the molecule is optimized using methods like Density Functional Theory (DFT). nih.gov Following optimization, a wide range of molecular descriptors are calculated. To build a predictive model, statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are often utilized. nih.govnih.gov The dataset of molecules is usually split into a training set, for building the model, and a test set, for validating its predictive power. acs.org
A representative set of calculated descriptors for a class of cyclohexane derivatives is presented in the table below.
| Descriptor Type | Descriptor Name | Typical Value Range |
| Physicochemical | Stretch–Bend (S–B) | Varies |
| Hydrogen Bond Acceptor (HBA) | Integer values | |
| Connolly Molecular Area (CMA) | Ų | |
| Polar Surface Area (PSA) | Ų | |
| Topological | Total Connectivity (TC) | Dimensionless |
| Electronic | Total Energy (ET) | Hartrees or eV |
| HOMO Energy (EHOMO) | eV | |
| LUMO Energy (ELUMO) | eV |
This table is illustrative and based on descriptors used for cyclohexane derivatives in referenced literature. nih.govnih.gov
Predictive Modeling for Chemical Reactivity
Predictive models, particularly QSAR models, are instrumental in forecasting the chemical reactivity and biological activity of compounds. By establishing a mathematical relationship between molecular descriptors and an observed activity, these models can guide the design of new molecules with desired properties.
For instance, in the study of cyclohexane-1,3-dione derivatives as potential therapeutic agents, QSAR models have been successfully developed to predict their inhibitory activity against specific biological targets. nih.govacs.orgnih.gov The resulting models can highlight which molecular features are most influential. For example, a developed MLR-QSAR model might take the form:
pIC50 = c0 + c1(S-B) + c2(HBA) + c3(CMA) + c4(PSA) + c5(TC) + c6(ET) + c7(EHOMO) + c8(ELUMO)
Where pIC50 represents the biological activity, and the coefficients (cn) indicate the weight of each descriptor's contribution. nih.gov Such models are validated through various statistical metrics, including the coefficient of determination (R²) for the training set and a predictive R² for the test set. mdpi.com
The predictive power of these models allows for the in silico screening of virtual libraries of compounds, identifying promising candidates for synthesis and further testing. nih.gov This approach significantly accelerates the discovery process by prioritizing molecules that are most likely to exhibit the desired reactivity or biological effect.
| Model Type | Key Descriptors | Predicted Property |
| MLR-QSAR | Physicochemical and Electronic | Biological Inhibitory Activity (pIC50) |
| ANN-QSAR | Topological, Physicochemical, Electronic | Biological Inhibitory Activity (pIC50) |
This table illustrates the application of predictive models for cyclohexane derivatives. nih.govnih.gov
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides profound insights into the pathways of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. For a molecule like α-(Methylamino)cyclohexaneacetic acid, computational methods can elucidate various potential reaction mechanisms.
Studies on related N-methylated amino acids and cyclic peptides offer a framework for understanding the types of reactions and conformational changes that could be investigated for α-(Methylamino)cyclohexaneacetic acid. rsc.orgnih.gov For instance, N-methylation is known to significantly impact the conformational preferences and properties of amino acids and peptides. rsc.orgresearchgate.net
A key aspect of studying reaction mechanisms computationally is the mapping of the potential energy surface (PES). This involves locating the stationary points, including reactants, products, intermediates, and transition states. Quantum mechanical methods, such as DFT, are commonly used for these calculations. nih.gov
For example, a computational study on the N-methylation of amino acid derivatives revealed that N-methylation leads to an increase in lipophilicity and aqueous solubility, as well as a lowering of the cis/trans amide energy barrier. rsc.org The study employed DFT calculations to estimate properties like the Gibbs free energy of solvation (ΔGsolv), polarizability, and dipole moment. rsc.org Natural Bond Orbital (NBO) analysis can also be used to understand changes in atomic charges upon chemical modification. rsc.org
The table below summarizes key computational findings from a study on N-methylated amino acid derivatives, which could be analogously investigated for α-(Methylamino)cyclohexaneacetic acid.
| Property | Effect of N-methylation | Computational Method |
| Lipophilicity (clogP) | Increase | N/A (Empirical) |
| Gibbs Free Energy of Solvation (ΔGsolv) | Becomes more negative (more soluble) | DFT (with solvent model) |
| Polarizability | Increase | DFT |
| Dipole Moment | Increase | DFT |
| HOMO-LUMO Gap | Decrease | DFT |
| Amide cis/trans Energy Barrier (EA) | Lowered | DFT |
This table is based on findings for mono-amino acid derivatives and their N-methylated analogues. rsc.org
Furthermore, computational studies can explore reaction dynamics using methods like molecular dynamics (MD) simulations. springernature.com For cyclic or conformationally constrained molecules, techniques such as replica-exchange molecular dynamics (REMD) can be employed to efficiently sample the conformational space. springernature.com The choice of force field is crucial for the accuracy of MD simulations, with specialized force fields being developed for specific classes of molecules like cyclic peptides. springernature.com
By combining these computational approaches, a detailed understanding of the reactivity and transformation pathways of α-(Methylamino)cyclohexaneacetic acid can be achieved, guiding experimental work and enabling the rational design of related compounds.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for High-Purity Analysis and Complex Mixture Characterization
Chromatography remains the cornerstone for the separation and quantification of α-(Methylamino)cyclohexaneacetic acid and its related substances. Advanced chromatographic techniques offer high resolution, sensitivity, and specificity, which are essential for research applications.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile amino acids like α-(Methylamino)cyclohexaneacetic acid. Given the compound's secondary amine and carboxylic acid functionalities, reverse-phase HPLC is a commonly employed mode of separation. The method often requires pre-column derivatization to enhance the compound's chromatographic retention and detectability, especially when using UV-Vis detectors.
A common derivatization strategy involves reacting the secondary amine with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDNP-L-Ala-NH₂), which allows for the separation of enantiomers and improves UV absorbance. nih.gov The resulting diastereomers can be effectively resolved on a standard C18 (ODS) column. Advanced detectors, such as diode array detectors (DAD) or fluorescence detectors (FLD), can provide enhanced selectivity and sensitivity.
Table 1: Illustrative HPLC Conditions for N-Methyl Amino Acid Analysis This table is a representative example based on established methods for similar compounds.
| Parameter | Condition |
| Column | ODS-Hypersil (5 µm, 25.0 cm x 0.46 cm) |
| Mobile Phase A | 0.11% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.11% TFA in Acetonitrile (MeCN) |
| Gradient | Isocratic 80% A for 2 min, linear to 62% A over 46 min |
| Flow Rate | 1.1 mL/min |
| Detection | UV at 340 nm |
| Derivatization | Pre-column with FDNP-Val-NH₂ |
This approach allows for the effective resolution of N-methyl amino acid enantiomers from other primary amino acids that might be present in a sample matrix. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. iu.edu However, α-(Methylamino)cyclohexaneacetic acid, being a zwitterionic amino acid, is non-volatile and not directly amenable to GC analysis. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability. iu.edujfda-online.com
Derivatization typically targets the active hydrogens in the amine and carboxylic acid groups. jfda-online.com Common approaches include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) introduce fluoroacyl groups, which enhance volatility and improve detection sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization mass spectrometry. jfda-online.com
Alkylation: Esterification of the carboxylic acid group (e.g., with methanol (B129727) to form a methyl ester) followed by acylation of the amine group is another effective strategy.
The resulting volatile derivatives can be separated on a GC column and identified based on their characteristic retention times and mass fragmentation patterns provided by the mass spectrometer. iu.eduresearchgate.net
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines and Carboxylic Acids
| Reagent Class | Example Reagent | Target Functional Groups |
| Silylating Agents | BSTFA | Hydroxyl, Carboxyl, Amine |
| Acylating Agents | TFAA | Amine, Phenol, Alcohol |
| Alkylating Agents | DMF-DMA | Primary Amines, Carboxylic Acids |
Source: Adapted from literature on chemical derivatization for GC-MS. iu.edujfda-online.com
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, offering significant advantages over traditional HPLC. chromatographyonline.comselvita.com Using supercritical carbon dioxide as the primary mobile phase, SFC provides lower viscosity and higher diffusivity, enabling faster separations and reduced analysis times. chromatographyonline.comyoutube.com This makes it an attractive "green chemistry" alternative due to the reduction in toxic organic solvent consumption. selvita.comnih.gov
For the chiral analysis of α-(Methylamino)cyclohexaneacetic acid, SFC coupled with chiral stationary phases (CSPs) is the method of choice. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds. nih.govchromatographyonline.com The unique solvating environment of the supercritical fluid can lead to different chiral recognition mechanisms compared to liquid chromatography, sometimes providing complementary or superior separation. chromatographyonline.com
Table 3: Comparison of SFC and HPLC for Chiral Separations
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂ (often with a co-solvent) | Organic solvents and/or aqueous buffers |
| Analysis Speed | High (fast flow rates and equilibration) | Moderate to Low |
| Solvent Consumption | Low (reduced organic solvent use) | High |
| Environmental Impact | Lower ("Green" technique) | Higher |
| Efficiency | High, especially with UHPSFC | High, but often with higher backpressures |
| Method Development | Can be faster due to rapid column equilibration | Can be time-consuming |
Source: Information compiled from studies on chiral separations. chromatographyonline.comselvita.comyoutube.comchromatographyonline.com
Hyphenated Techniques for Structural Confirmation in Complex Matrices
To achieve unambiguous structural confirmation, especially in complex biological matrices, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are indispensable.
Understanding the metabolic fate of a compound is critical in many research fields. In vitro metabolism studies, using systems like liver microsomes or hepatocytes, are commonly performed to predict in vivo metabolic pathways. escientificpublishers.com Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) are the premier techniques for this purpose. nih.gov
LC-MS/MS is the workhorse for metabolite profiling due to its exceptional sensitivity and selectivity. researchgate.nethelsinki.fi High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide accurate mass measurements that facilitate the determination of elemental compositions for both the parent compound and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that offer crucial structural information for identifying metabolic modifications (e.g., hydroxylation, demethylation, or conjugation).
LC-NMR provides detailed structural information that is complementary to MS data. nih.gov While less sensitive than MS, NMR can definitively elucidate the complete structure of a metabolite, including the precise location of metabolic changes on the molecule. nih.govnih.gov The stop-flow LC-NMR technique allows for extended acquisition times on a specific chromatographic peak to obtain high-quality 1D and 2D NMR spectra (e.g., COSY, HSQC) for unambiguous structure confirmation. nih.gov
Table 4: Common In Vitro Systems for Metabolite Profiling
| In Vitro System | Description | Common Applications |
| Liver Microsomes | Subcellular fraction containing high concentrations of Phase I (e.g., CYP450) enzymes. | Investigating oxidative metabolism. escientificpublishers.com |
| Hepatocytes | Intact liver cells containing both Phase I and Phase II enzymes. | Provides a more complete picture of metabolism, including conjugation reactions. escientificpublishers.comresearchgate.net |
| S9 Fraction | Supernatant from liver homogenate containing both microsomal and cytosolic enzymes. | Broad metabolic screening. researchgate.net |
| Recombinant Enzymes | Specific enzymes (e.g., a single CYP isoenzyme) expressed in a cell line. | Determining the specific enzymes responsible for a metabolic pathway. nih.gov |
Capillary Electrophoresis-Mass Spectrometry
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that separates molecules based on their mass-to-charge ratio in an electric field. youtube.com It is particularly well-suited for the analysis of charged and highly polar species like amino acids, making it an excellent orthogonal technique to LC-MS. nih.govyoutube.com
For a zwitterionic compound like α-(Methylamino)cyclohexaneacetic acid, CE-MS offers high separation efficiency and resolution. The coupling to a mass spectrometer provides high sensitivity and selectivity for detection and identification. youtube.com Furthermore, CE-MS is a valuable tool for chiral analysis. By adding a chiral selector to the background electrolyte, enantiomers with different mobilities can be separated and subsequently identified by the mass spectrometer. nih.govmdpi.com This approach is highly efficient in terms of sample and reagent consumption. mdpi.com
Table 5: Typical Operational Parameters in CE-MS Analysis
| Parameter | Typical Setting/Range |
| Capillary | Fused-silica, 50-100 cm length, 25-75 µm I.D. |
| Separation Voltage | 20-30 kV |
| Background Electrolyte | Buffered solution (e.g., ammonium (B1175870) acetate, formate) at a specific pH |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Ion Trap |
| Sheath Liquid | Isopropanol/Water with a volatile acid/base to ensure stable spray |
Source: Compiled from general principles of CE-MS. youtube.comnih.gov
Spectroscopic Quantification Methods for Research Samples
The quantification of a-(Methylamino)cyclohexaneacetic acid in research samples often necessitates advanced analytical methodologies due to its chemical structure. Lacking a significant chromophore or native fluorescence, direct spectroscopic measurement is generally not feasible. Therefore, derivatization techniques are commonly employed to introduce a moiety that can be readily detected and quantified by spectrophotometric or fluorimetric methods.
Fluorimetric Analysis of Specific Derivatives
Fluorimetric analysis offers a highly sensitive alternative for the quantification of this compound, again relying on derivatization to attach a fluorescent tag (fluorophore) to the molecule. Several reagents are available that react with secondary amines to produce highly fluorescent products. nih.govresearchgate.net
Dansyl Chloride (DNS-Cl) is a classic derivatizing agent for primary and secondary amines. nih.govresearchgate.net In an alkaline medium, dansyl chloride reacts with the methylamino group of this compound to form a stable, highly fluorescent dansyl derivative. nih.govsigmaaldrich.comnih.govmdpi.com The resulting derivative can be excited in the UV range and emits strongly in the visible spectrum. sigmaaldrich.com
Fluorescamine is another fluorogenic reagent, which itself is non-fluorescent but reacts rapidly with primary amines to form fluorescent pyrrolinone products. interchim.frnih.govresearchgate.netthermofisher.com While its primary targets are primary amines, modifications to reaction protocols can allow for the detection of secondary amines. thermofisher.com However, its reactivity with secondary amines is generally lower than with primary amines.
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a further derivatizing agent that reacts with secondary amines under alkaline conditions to yield fluorescent NBD-amines. epa.govtcichemicals.com These derivatives can be separated by HPLC and quantified with a fluorescence detector. epa.gov
The choice of reagent depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The derivatization reaction is typically followed by a separation step, such as HPLC, to isolate the fluorescent derivative from excess reagent and other sample components before quantification.
Table 2: Characteristics of Fluorescent Derivatives of this compound
| Derivatization Reagent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Key Features |
| Dansyl Chloride (DNS-Cl) | ~340 | ~520 | High quantum yield, stable derivative. sigmaaldrich.com |
| Fluorescamine | ~390 | ~475 | Fluorogenic reagent, low background. researchgate.net |
| NBD-Cl | ~460-470 | ~530-540 | Stable derivative, suitable for HPLC-FLD. tcichemicals.com |
Note: The spectral data are representative values for derivatives of similar amines and may vary for the specific derivative of this compound.
Microfluidic and Miniaturized Analytical Systems
The analysis of this compound can be significantly enhanced through the use of microfluidic and miniaturized analytical systems, often referred to as lab-on-a-chip technology. nih.gov These systems offer several advantages over traditional benchtop methods, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and integration of multiple analytical steps onto a single device. nih.govresearchgate.net
For a compound like this compound that requires derivatization, a microfluidic device can be designed to integrate the derivatization reaction, separation, and detection steps. nih.gov A typical device might consist of microchannels etched into a substrate (e.g., glass or polymer) where a sample containing the analyte is mixed with a derivatizing agent (such as dansyl chloride or NBD-Cl). The small dimensions of the microchannels facilitate rapid mixing and reaction. nih.gov
Following on-chip derivatization, the resulting fluorescent product can be separated from interfering substances by microchip electrophoresis or chromatography. taylorandfrancis.com Detection is then performed downstream, often using integrated fluorescence detectors. The entire process, from sample introduction to quantification, can be automated and completed in a fraction of the time required for conventional methods. nih.gov
Paper-based microfluidic devices represent a low-cost and user-friendly platform for colorimetric or fluorescent analysis. researchgate.netmdpi.com A spot on the paper could be pre-treated with a derivatizing reagent like ninhydrin. Application of a sample containing this compound would lead to a color change that could be quantified using a simple scanner or a smartphone camera, making it suitable for point-of-care or field-based research applications. researchgate.netmdpi.com
Table 3: Comparison of Conventional and Microfluidic Analysis for this compound
| Parameter | Conventional Analysis (e.g., HPLC) | Microfluidic Analysis |
| Sample Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL) |
| Reagent Consumption | High | Low |
| Analysis Time | Hours | Minutes to Seconds nih.gov |
| System Footprint | Large (benchtop instruments) | Small (chip-based) |
| Throughput | Low to Medium | High |
| Integration | Separate steps for derivatization, separation, detection | Integrated on-chip nih.gov |
Role As a Chemical Building Block in Specialized Synthesis
Precursor in the Synthesis of Carbocyclic and Heterocyclic Systems
The bifunctional nature of α-(Methylamino)cyclohexaneacetic acid makes it a prime candidate for the synthesis of various cyclic structures. The secondary amine and carboxylic acid can participate in intramolecular cyclization reactions or act as key components in multicomponent reactions to form heterocyclic systems.
For instance, the formation of lactams, a common heterocyclic motif in pharmaceuticals, could be envisioned through intramolecular amide bond formation. Furthermore, its structure is reminiscent of precursors used in the synthesis of spirocyclic compounds. The synthesis of spiro[pyrrolidine-2,3′-oxindoles] has been achieved through [3+2] cycloaddition reactions involving other α-amino acids, suggesting a potential pathway for α-(Methylamino)cyclohexaneacetic acid to form analogous spiro-heterocycles. nih.gov The general principle of using amino acids in the synthesis of spiro bicyclic lactam scaffolds has also been demonstrated, providing a basis for its potential application in this area. nih.gov
While direct examples are not prevalent, the synthesis of substituted piperidines from various precursors is a well-established field. nih.govnih.govajchem-a.comchemicalbook.com The core structure of α-(Methylamino)cyclohexaneacetic acid could theoretically be modified and cyclized to yield novel piperidine (B6355638) derivatives.
Table 1: Potential Heterocyclic Scaffolds from α-(Methylamino)cyclohexaneacetic Acid
| Heterocyclic System | Potential Synthetic Route | Key Reactive Groups Involved |
|---|---|---|
| Lactams | Intramolecular amidation | Carboxylic acid, Secondary amine |
| Spiro-pyrrolidines | [3+2] Cycloaddition reactions | Secondary amine, Carboxylic acid (after modification) |
Application in Natural Product Synthesis Scaffolds
Non-proteinogenic amino acids are frequently incorporated into natural products and their synthetic analogues to impart unique conformational constraints and biological activities. The N-methyl group in α-(Methylamino)cyclohexaneacetic acid is a common feature in many natural peptides, where it can enhance metabolic stability and influence conformation. nih.gov
The synthesis of functionalized cyclohexylglycines, which are structurally related to α-(Methylamino)cyclohexaneacetic acid, has been explored as intermediates for medicinal targets. lookchem.com This highlights the value of the cyclohexylglycine scaffold in generating molecules with potential biological relevance. Although direct incorporation of α-(Methylamino)cyclohexaneacetic acid into a known natural product synthesis is not documented, its potential as a building block for creating peptidomimetics is significant. Peptidomimetics are designed to mimic natural peptides but with improved properties such as stability and bioavailability. nih.govmdpi.comua.ptnih.govljmu.ac.uk The unique steric bulk of the cyclohexyl group combined with the N-methylation could be exploited to create novel peptide-like structures with constrained geometries.
Contribution to the Design of Functional Materials
The development of new functional materials often relies on the design of molecular building blocks with specific self-assembly properties or the ability to be polymerized into larger structures. While the direct use of α-(Methylamino)cyclohexaneacetic acid in materials science is not established, its structure offers possibilities.
The amino acid functionality allows for its incorporation into peptide-based materials, where the cyclohexyl group could influence the packing and morphology of the resulting assemblies. The synthesis of functional polymers is an active area of research, with a focus on creating materials with specific biomedical or electronic properties. nih.gov In principle, derivatives of α-(Methylamino)cyclohexaneacetic acid could be designed as monomers for polymerization, leading to polymers with pendant cyclohexyl groups that could impact the material's physical properties.
The synthesis of nitroxides of the pyrrolidine (B122466) series containing spirocyclohexane moieties has been reported for use as spin labels, demonstrating the utility of the spirocyclohexane motif in materials designed for specific spectroscopic applications. nih.gov This suggests that the cyclohexyl group of α-(Methylamino)cyclohexaneacetic acid could be a valuable component in the design of other specialized functional molecules.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| α-(Methylamino)cyclohexaneacetic acid |
| Spiro[pyrrolidine-2,3′-oxindoles] |
| Substituted Piperidines |
| Gabapentin (B195806) |
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for Compound Design
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and optimization of compounds derived from α-(Methylamino)cyclohexaneacetic acid. nih.govmdpi.com These computational tools can analyze vast chemical spaces and predict molecular properties, significantly accelerating the traditionally slow and costly process of drug discovery. nih.govmdpi.com
ML algorithms can be trained on existing datasets of molecules to predict biological activities, pharmacokinetic profiles, and potential toxicity. nih.govnih.gov For a scaffold like α-(Methylamino)cyclohexaneacetic acid, AI can be used to generate novel molecular structures with desired therapeutic profiles. nih.gov Deep learning models and generative adversarial networks (GANs) are capable of designing new molecules by optimizing structures for specific biological targets while adhering to desired pharmacological and safety parameters. mdpi.com This process, known as de novo design, moves beyond screening existing libraries to creating entirely new chemical entities. nih.govresearchgate.net
The application of AI extends to multidimensional optimization, a significant challenge in drug development where a compound must meet numerous criteria simultaneously, such as potency, selectivity, and favorable physicochemical properties. nih.gov AI models can process these complex datasets to guide the synthesis of derivatives with enhanced efficacy and reduced toxicity. nih.gov By predicting the outcomes of chemical modifications, AI can prioritize the most promising candidates for synthesis, saving considerable time and resources. mdpi.comnih.gov The use of explainable machine learning (XML) can also help delineate the critical molecular properties associated with a desired biological effect, providing deeper insights for medicinal chemists. nih.gov
Table 1: Comparison of Traditional vs. AI-Driven Compound Design Approaches
| Feature | Traditional Approach | AI-Driven Approach |
|---|---|---|
| Starting Point | Existing compound libraries, rational design based on known biology | De novo design, large virtual libraries, existing data |
| Design Cycle | Iterative, often lengthy cycles of synthesis and testing | Rapid, parallel virtual screening and optimization |
| Data Utilization | Primarily relies on experimental data from small batches | Leverages vast datasets for predictive modeling nih.gov |
| Predictive Power | Based on established structure-activity relationships (SAR) | Predicts multi-parameter properties (activity, toxicity, ADMET) nih.gov |
| Novelty | Often results in analogues of known scaffolds | Can generate novel scaffolds and chemotypes nih.govresearchgate.net |
| Resource Intensity | High cost and time for synthesis and screening | Reduced experimental cost by prioritizing high-potential candidates mdpi.com |
Sustainable Synthesis and Green Chemistry Approaches
Future research will increasingly focus on developing sustainable and "green" synthetic routes for α-(Methylamino)cyclohexaneacetic acid and its derivatives. Green chemistry aims to minimize environmental impact by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This involves considerations such as the choice of solvents, reaction efficiency, and the use of renewable resources. nih.govrsc.org
Key principles of green chemistry applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or even solvent-free reaction conditions. nih.govnih.gov
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. This can include biocatalysts or novel metallic catalysts. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one such energy-efficient technique. nih.gov
For instance, novel methods for the N-methylation of amino acids have been developed using dimethyl carbonate (DMC), a more sustainable reagent, which could be adapted for the synthesis of α-(Methylamino)cyclohexaneacetic acid. rsc.org Such approaches offer high efficiency and selectivity while being more environmentally friendly. rsc.org Research into synthesizing related compounds, such as 1-(aminomethyl)cyclohexane acetic acid, has explored various pathways that aim for high purity and yield, which can serve as a foundation for developing greener processes for its N-methylated counterpart. google.comgoogle.com
Table 2: Potential Green Chemistry Metrics for Synthesis Evaluation
| Metric | Description | Goal for Sustainable Synthesis |
|---|---|---|
| Process Mass Intensity (PMI) | Total mass of materials (solvents, reagents, process water) / mass of product | Minimize (closer to 1) |
| Atom Economy | Molecular weight of desired product / sum of molecular weights of all reactants | Maximize (closer to 100%) |
| E-Factor | Total waste (kg) / product (kg) | Minimize (closer to 0) |
| Solvent Intensity | Mass of solvent used / mass of product | Minimize |
| Reaction Yield | Amount of desired product obtained / theoretical maximum amount | Maximize (closer to 100%) |
Exploration of Novel Chemotypes through α-(Methylamino)cyclohexaneacetic Acid Derivatization
The α-(Methylamino)cyclohexaneacetic acid scaffold serves as a valuable starting point for creating diverse libraries of new chemical entities. Derivatization, or the process of chemically modifying a core compound, is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR) and developing novel chemotypes.
Future efforts will focus on strategic modifications at several key positions of the molecule:
The Carboxylic Acid Group: Esterification or amidation can alter the compound's polarity, solubility, and ability to interact with biological targets.
The Methylamino Group: Acylation or substitution on the nitrogen can influence the compound's basicity and hydrogen bonding capacity.
The Cyclohexane (B81311) Ring: Introduction of substituents on the ring can impact the molecule's conformation and steric profile, potentially leading to improved target binding and selectivity.
Q & A
Q. What are the recommended synthetic routes for a-(Methylamino)cyclohexaneacetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., PubChem’s Template_relevance models) suggests feasible one-step routes via acetylation of cyclohexylglycine derivatives or amidation of cyclohexaneacetic acid precursors . Key factors include:
- Precursor selection : Prioritize cyclohexaneacetic acid derivatives with protected amino groups to minimize side reactions.
- Catalysis : Use mild bases (e.g., triethylamine) to avoid racemization during acetylation .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product from unreacted starting materials.
Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Acetylation of DL-cyclohexylglycine | 65–75 | >95 | Acetic anhydride, Et₃N, 0°C |
| Direct amidation | 50–60 | 90 | DCC coupling, DMAP, RT |
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for characteristic peaks: δ 1.2–1.8 ppm (cyclohexane protons), δ 2.1 ppm (N-methyl group), and δ 3.4 ppm (α-proton adjacent to the carboxylic acid) .
- ¹³C NMR : Confirm the presence of carbonyl carbons (δ 170–175 ppm for COOH and acetyl groups) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 200.3 (C₁₀H₁₈N₂O₃⁺) .
- Comparison with Standards : Cross-reference spectral data with PubChem entries (InChIKey: WFVBDJQHTIBXHZ) or NIST databases .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for cyclohexaneacetic acid derivatives?
- Methodological Answer :
- Source Analysis : Verify compound purity (>98% via HPLC) and stereochemistry (e.g., DL vs. enantiopure forms), as impurities or racemization can skew bioactivity results .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., gabapentin for γ-aminobutyric acid analogs) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) and dosage ranges .
Q. How does stereochemistry influence the interaction of this compound with biological targets?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R and S enantiomers .
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of enantiomers with targets like the α₂δ subunit of voltage-gated calcium channels .
- In Vitro Testing : Measure IC₅₀ values for each enantiomer in calcium flux assays; DL mixtures often show reduced potency due to competitive inhibition .
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Utilize reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities (e.g., unreacted cyclohexaneacetic acid) at LOD <0.1% .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .
- XRD : Confirm crystalline polymorphs, as amorphous forms may degrade faster .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antioxidant efficacy of this compound?
- Methodological Answer :
- Replicate Studies : Follow OECD guidelines for antioxidant assays (e.g., DPPH radical scavenging) with standardized concentrations (10–100 µM) .
- Mechanistic Profiling : Use electron paramagnetic resonance (EPR) to directly measure free radical quenching capacity, avoiding indirect assays like TBARS .
- Contextual Factors : Note differences in experimental models (e.g., in vitro vs. in vivo oxidative stress), which may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
